Clentiazem maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
96128-92-6 |
|---|---|
Molecular Formula |
C26H29ClN2O8S |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C22H25ClN2O4S.C4H4O4/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3;5-3(6)1-2-4(7)8/h5-10,13,20-21H,11-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21+;/m1./s1 |
InChI Key |
FTUXVMVEKYLKGE-WECFPGDBSA-N |
SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
3-acetoxy-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one maleate 8-chlorodiltiazem clentiazem clentiazem maleate TA 3090 TA-3090 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Clentiazem (B1222845) Maleate (B1232345)
The synthesis of Clentiazem, a chlorinated derivative of diltiazem (B1670644), leverages established principles of heterocyclic chemistry, with various multi-step and stereoselective approaches developed to achieve the target molecule.
Multi-Step Synthesis Approaches
Multiple synthetic routes to Clentiazem have been established, often involving the sequential construction of the 1,5-benzothiazepine (B1259763) core. These multi-step syntheses are designed to build complex molecules from simpler starting materials in a controlled manner. udel.edutruman.edu
One prominent four-step synthesis begins with the nucleophilic substitution between 4-aminophenol (B1666318) and 2-chloro-N,N-dimethylethylamine. southern.edu The resulting intermediate undergoes oxidation, typically using an agent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), to form a reactive quinoneimine intermediate. southern.edu This is followed by a Michael addition with a suitable thiol, and subsequent intramolecular cyclization, often facilitated by a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the benzothiazepinone core. southern.edusouthern.edu
Another established pathway involves the direct cyclization of 2-amino-5-chlorothiophenol (B1271911) with methyl trans-2,3-epoxy-3-(4-methoxyphenyl)propanoate. drugfuture.com This reaction, typically conducted at high temperatures, forms the cis-hydroxy benzothiazepinone intermediate. drugfuture.com
A synthesis of racemic Clentiazem has also been reported starting from 5-chloro-2-nitrothiophenol and 4-methoxybenzyl chloride. drugfuture.com The key steps in this sequence include reduction of the nitro group to an amine, acylation with ethoxalyl chloride, and alkylation with 2-(dimethylamino)ethyl chloride, followed by cyclization. drugfuture.com
Table 1: Overview of a Multi-Step Synthesis for Diltiazem/Clentiazem Analogs southern.edusouthern.edu
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Nucleophilic Addition | 4-aminophenol, 2-chloro-N,N-dimethylethylamine, K₂CO₃, KI, Acetonitrile (B52724), 110°C, 7 days |
| 2 | Oxidation | [bis(trifluoroacetoxy)iodo]benzene (PIFA), Acetonitrile-water mixture, Room Temperature |
| 3 | Michael Addition | 3-mercaptopropionic acid |
Stereoselective Synthesis of Clentiazem Maleate
The therapeutic efficacy of Clentiazem is dependent on its specific stereochemistry. Therefore, stereoselective synthesis is crucial for producing the desired enantiomerically pure compound. mdpi.combeilstein-journals.org
One method for achieving stereoselectivity is through the optical resolution of a racemic intermediate. For instance, the cis-hydroxy benzothiazepinone intermediate can be resolved using a chiral resolving agent like (S)-1-(2-naphthylsulfonyl)pyrrolidine-2-carbonyl chloride. drugfuture.com The desired (2S,3S)-isomer is then isolated and carried forward in the synthesis. drugfuture.com
More advanced methods employ biocatalysis to achieve high stereoselectivity. Ketoreductase-catalyzed dynamic reductive kinetic resolution of 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones has been shown to be an effective method for producing the key chiral alcohol intermediate of diltiazem and its analogs, including Clentiazem. researchgate.netresearchgate.net This enzymatic approach offers high yields and excellent enantiomeric excess. researchgate.net An eight-step synthesis of diltiazem, clentiazem, and siratiazem (B136883) has been developed featuring this biocatalytic reduction. researchgate.net
Derivatization Strategies for Clentiazem Analogs
The 1,5-benzothiazepine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with multiple biological targets. mdpi.comresearchgate.netresearchgate.netresearchgate.netthesciencein.org Consequently, extensive research has focused on the synthesis of Clentiazem analogs through various derivatization strategies.
Exploration of Structural Modifications within the Benzothiazepine (B8601423) Scaffold
Structural modifications of the benzothiazepine core are a key strategy for developing new analogs with potentially improved pharmacological profiles. researchgate.net Research has shown that substitutions at specific positions on the scaffold can significantly influence biological activity. mdpi.com
For example, the introduction of a pyridine (B92270) moiety in place of the phenyl ring has been explored to increase the polarity and electron-withdrawing nature of the molecule, which was hypothesized to enhance its pharmacological effects, drawing from the observation that the electron-withdrawing chloro group in Clentiazem contributes to its potency. koreascience.kr Other modifications include altering the five-membered heterocyclic ring system to create fused benzo-heterocyclic systems. jchemlett.com The synthesis of a photoactivatable analog, azidobutyryl clentiazem, has also been reported for use in biochemical studies to probe its binding sites. nih.gov
Synthesis of Related 1,5-Benzothiazepine Compounds
The synthesis of a wide range of 1,5-benzothiazepine compounds related to Clentiazem is an active area of research. chemrevlett.comnih.gov These efforts aim to explore the structure-activity relationships (SAR) of this class of compounds.
Common synthetic strategies involve the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones, often under green chemistry conditions. chemrevlett.comajpamc.com This approach allows for the generation of a diverse library of 1,5-benzothiazepine derivatives with various substituents. The development of novel synthetic routes that are shorter and use more cost-effective starting materials is also a significant focus. southern.edusouthern.edu
Synthesis and Characterization of Clentiazem Metabolites for Preclinical Research
To understand the complete pharmacological profile of Clentiazem, the synthesis and characterization of its metabolites are essential for preclinical studies. nih.gov
Researchers have synthesized numerous reference standards of Clentiazem metabolites to facilitate their identification in biological matrices like urine and bile from animal models. nih.govjst.go.jpresearchgate.net In one study, fourteen different metabolite reference compounds were synthesized. nih.gov The metabolic transformations observed include deacetylation, N-demethylation, O-demethylation, deamination, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate (B86663). nih.gov
The characterization and identification of these synthesized metabolites and those isolated from biological samples are typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
Table 2: Major Identified Metabolites of Clentiazem from Rat Studies nih.govahajournals.org
| Metabolite ID | Name | Type |
|---|---|---|
| MB1 | Deacetyl clentiazem | Basic |
| MB2 | N-monodemethyl clentiazem | Basic |
| MB3 | Deacetyl-N-monodemethyl clentiazem | Basic |
| MB4 | Deacetyl-O-demethyl clentiazem | Basic |
| MB5 | N-monodemethyl-O-demethyl clentiazem | Basic |
| MB6 | Deacetyl-N-monodemethyl-O-demethyl clentiazem | Basic |
| MB7 | O-demethyl clentiazem | Basic |
| MB8 | N-didemethyl clentiazem | Basic |
| MA1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetic acid | Acidic |
| MA2 | Deacetyl-MA1 | Acidic |
| MA3 | O-demethyl-MA1 | Acidic |
| MA4 | Deacetyl-O-demethyl-MA1 | Acidic |
| MN1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetonitrile | Neutral |
Identification of Basic, Acidic, Neutral, and Conjugated Metabolites
Following administration in rats, Clentiazem undergoes extensive metabolism, resulting in a multitude of derivatives. nih.gov These metabolites are categorized based on their chemical properties into basic, acidic, neutral, and conjugated compounds, which have been identified in urine and bile samples through methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov The metabolic transformations include deacetylation, deamination, N-demethylation, O-demethylation, aromatic hydroxylation, and conjugation. nih.gov
Basic Metabolites
A total of fifteen basic metabolites have been detected. nih.gov The primary transformations involve the removal of acetyl, methyl, and dimethylaminoethyl groups from the parent compound. Eight of these metabolites were structurally confirmed by comparison with synthetically created reference compounds. nih.gov
Below is a table detailing the identified basic metabolites of Clentiazem.
Interactive Table: Basic Metabolites of Clentiazem| Metabolite Code | Chemical Name | Identification Method |
|---|---|---|
| MB1 | Deacetyl clentiazem | Comparison with synthetic compound |
| MB2 | N-monodemethyl clentiazem | Comparison with synthetic compound |
| MB3 | Deacetyl-N-monodemethyl clentiazem | Comparison with synthetic compound |
| MB4 | Deacetyl-O-demethyl clentiazem | Comparison with synthetic compound |
| MB5 | N-monodemethyl-O-demethyl clentiazem | Comparison with synthetic compound |
| MB6 | Deacetyl-N-monodemethyl-O-demethyl clentiazem | Comparison with synthetic compound |
| MB7 | O-demethyl clentiazem | Comparison with synthetic compound |
| MB8 | N-didemethyl clentiazem | Comparison with synthetic compound |
| MB9 | Deacetyl-N-didemethyl clentiazem | Assigned Structure |
| MB10 | O-demethyl-N-didemethyl clentiazem | Assigned Structure |
| MB11 | Deacetyl-O-demethyl-N-didemethyl clentiazem | Assigned Structure |
| MB12 | N-monodemethyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |
| MB13 | Deacetyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |
| MB14 | Deacetyl-N-monodemethyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |
| MB15 | Deacetyl-N-didemethyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |
Data sourced from a study on the metabolism of clentiazem in rats. nih.gov
Acidic and Neutral Metabolites
Six acidic and two neutral metabolites were also identified. nih.gov The formation of acidic metabolites involves the transformation of the dimethylaminoethyl side chain into an acetic acid group. Neutral metabolites arise from the conversion of the same side chain into an acetonitrile group. nih.gov
Interactive Table: Acidic and Neutral Metabolites of Clentiazem
| Metabolite Code | Chemical Name | Identification Method |
|---|---|---|
| MA1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetic acid | Comparison with synthetic compound |
| MA2 | Deacetyl-MA1 | Comparison with synthetic compound |
| MA3 | O-demethyl-MA1 | Comparison with synthetic compound |
| MA4 | Deacetyl-O-demethyl-MA1 | Comparison with synthetic compound |
| MA5 | Presumed hydroxylated MA3 | Presumed Structure |
| MA6 | Presumed hydroxylated MA4 | Presumed Structure |
| MN1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetonitrile | Comparison with synthetic compound |
| MN2 | Deacetyl MN1 | Comparison with synthetic compound |
Data sourced from a study on the metabolism of clentiazem in rats. nih.gov
Conjugated Metabolites
Four conjugated metabolites were detected, primarily in bile. nih.gov These metabolites are formed through conjugation with glucuronic acid or sulfate, indicating phase II metabolic processes. The presumed structures involve hydroxylation of the parent compound followed by conjugation. nih.gov
Reference Compound Synthesis for Metabolite Structure Elucidation
The definitive identification of drug metabolites relies heavily on the comparison of their analytical data (e.g., chromatographic retention times and mass spectra) with that of authentic, synthetically produced reference standards. diva-portal.orggoogleapis.com In the study of Clentiazem metabolism, a significant number of its metabolites were identified by direct comparison with their corresponding synthetic compounds. nih.gov
This approach was crucial for confirming the structures of eight basic metabolites (MB1-MB8), four acidic metabolites (MA1-MA4), and two neutral metabolites (MN1-MN2). nih.gov The synthesis of these reference compounds involves multi-step chemical processes starting from precursors related to the Clentiazem core structure.
For example, the synthesis of deacetyl clentiazem (MB1) would require the selective hydrolysis of the acetate (B1210297) ester group on the Clentiazem molecule. The synthesis of N-demethylated metabolites like N-monodemethyl clentiazem (MB2) would involve reactions designed to remove one of the methyl groups from the dimethylaminoethyl side chain. nih.gov Similarly, creating O-demethylated reference compounds requires the cleavage of the methoxy (B1213986) group on the phenyl ring. nih.gov
The synthesis of the core 1,5-benzothiazepine structure itself, from which Clentiazem and its analogs are derived, can be achieved through various routes, such as the condensation of a substituted 2-aminothiophenol (B119425) with a suitable three-carbon electrophile. drugfuture.comresearchgate.net Modifications to this core structure and its side chains allow for the targeted synthesis of the specific metabolites observed in biological systems, providing the necessary reference materials for their unequivocal identification. nih.govacs.org
Molecular and Cellular Pharmacodynamics
Interaction with Voltage-Gated Calcium Channels (VGCCs)
The primary molecular target of clentiazem (B1222845) maleate (B1232345) is the L-type voltage-gated calcium channel (VGCC). genome.jpru.nl These channels are critical for mediating the influx of calcium ions into cells in response to membrane depolarization, thereby playing a key role in excitation-contraction coupling in muscle cells and neurotransmitter release in neurons. nih.govwikipedia.orgnih.gov Clentiazem, being a derivative of diltiazem (B1670644), falls into the benzothiazepine (B8601423) class of calcium channel blockers, which are considered to have an intermediate selectivity for cardiac versus vascular L-type calcium channels. cvpharmacology.comwikipedia.org
Clentiazem maleate inhibits the influx of Ca2+ through L-type calcium channels. nih.gov By blocking these channels, it reduces the amount of calcium entering vascular smooth muscle cells and cardiac myocytes. cvpharmacology.comnih.gov In vascular smooth muscle, this reduction in intracellular calcium concentration leads to relaxation (vasodilation) because there is less calcium available to bind to calmodulin. cvphysiology.commdpi.com The calcium-calmodulin complex is necessary to activate myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling cross-bridge formation with actin, which results in muscle contraction. cvphysiology.commdpi.com
In cardiac muscle, the influx of calcium through L-type channels during the plateau phase of the action potential triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. nih.govwikipedia.org This surge in intracellular calcium is essential for the contraction of cardiac myocytes. By partially blocking the initial calcium entry, clentiazem exerts a negative inotropic effect, reducing the force of myocardial contraction. nih.govresearchgate.net Research on isolated human coronary artery and right ventricular trabeculae has demonstrated that clentiazem possesses both vasorelaxing and negative inotropic actions. nih.gov
A study comparing the potency of clentiazem to diltiazem and nifedipine (B1678770) revealed its significant effects on both vascular and cardiac tissues. The data from this research is summarized in the table below.
| Compound | Coronary Vasorelaxing Action (EC50, M) | Negative Inotropic Action (IC50, M) |
| Clentiazem | 2.21 x 10-7 | 8.78 x 10-6 |
| Diltiazem | 6.94 x 10-7 | 7.18 x 10-6 |
| Nifedipine | 7.67 x 10-9 | 3.98 x 10-7 |
| Data from a study on isolated human coronary artery and right ventricular trabeculae. nih.gov |
Benzothiazepines like clentiazem bind to a specific site on the α1 subunit of the L-type calcium channel, which is the main pore-forming subunit. nih.gov Structural and mutagenesis studies on diltiazem have indicated that its binding site involves transmembrane segments IIIS6 and IVS6. nih.gov It is highly probable that clentiazem interacts with this same receptor site. The binding of benzothiazepines is distinct from that of other classes of calcium channel blockers like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), and they exhibit allosteric interactions with these other sites. nih.govguidetopharmacology.org This means that the binding of one drug can influence the binding affinity and effect of another. For instance, the binding of diltiazem can be modulated by the presence of a dihydropyridine (B1217469). nih.gov
Research using a radiolabeled form of clentiazem (then known as TA-3090) has confirmed that it binds to a specific benzothiazepine receptor site in rat myocardial tissue with high affinity. nih.gov These studies demonstrated that the binding is saturable, reversible, and stereoselective. nih.gov
L-Type Calcium Channel Modulation Mechanisms
Exploration of Additional Ion Channel Interactions
While the primary action of clentiazem is on L-type calcium channels, the potential for interaction with other ion channels is a component of its complete pharmacodynamic profile.
A thorough review of the academic literature reveals a significant lack of direct research on the interaction between this compound and potassium or chloride channels. The vast majority of studies focus on its well-established role as a calcium channel blocker. While some ion channel modulators have broad-spectrum activity, there is currently no academically relevant evidence to suggest that clentiazem's primary therapeutic actions are mediated through significant modulation of potassium or chloride channels. The function of these channels is complex, with potassium channels being crucial for setting the resting membrane potential and repolarization, and chloride channels contributing to various cellular processes including regulation of cell volume and excitability. nih.govmpg.defrontiersin.orgfsu.edu However, without specific studies, any potential interaction of clentiazem with these channels remains speculative and outside the scope of its established mechanism of action.
By being a primary modulator of calcium influx, clentiazem indirectly influences the flux of other ions. The membrane potential, which is primarily established by potassium gradients, governs the activity of voltage-gated calcium channels. By inhibiting the depolarizing influx of calcium, clentiazem can help to maintain the cellular membrane potential, which in turn affects the driving force for other ions. However, direct modulation of other ion fluxes is not a recognized primary mechanism of clentiazem.
Potential Modulation of Potassium and Chloride Channels (if academically relevant to its primary action)
Intracellular Signaling Pathway Perturbations
The blockade of L-type calcium channels by this compound initiates a cascade of changes in intracellular signaling pathways that are dependent on calcium as a second messenger.
The most direct consequence is the disruption of the Calcium signaling pathway . genome.jp In vascular smooth muscle, this manifests as an interruption of the Vascular smooth muscle contraction pathway. genome.jpgenome.jp The decrease in intracellular Ca2+ prevents the activation of calmodulin and subsequently MLCK, leading to reduced phosphorylation of the myosin light chain, decreased myosin-actin interaction, and ultimately, vasodilation. cvphysiology.commdpi.com
In the heart, clentiazem's effects on the Cardiac muscle contraction and Adrenergic signaling in cardiomyocytes pathways are notable. genome.jpkegg.jp By reducing Ca2+ influx, it dampens the excitation-contraction coupling process, resulting in a negative inotropic effect. nih.gov The adrenergic signaling pathway, which can increase heart rate and contractility partly through modulation of L-type calcium channels via protein kinase A, is also affected. By blocking the target channel, clentiazem can attenuate the downstream effects of adrenergic stimulation on cardiac contractility.
The reduction in intracellular calcium can have broader implications for cellular function, as calcium is a ubiquitous second messenger that influences numerous enzymatic activities, gene expression, and can trigger pathways leading to apoptosis under conditions of calcium overload. nih.govfrontiersin.orgnumberanalytics.com Therefore, by normalizing intracellular calcium levels in pathological states, calcium channel blockers like clentiazem may have protective effects beyond simple muscle relaxation. nih.govnih.gov
Downstream Cellular Effects Mediated by Calcium Channel Blockade
The principal mechanism of action for Clentiazem involves the blockade of L-type voltage-gated calcium channels. nih.govnih.gov These channels are critical for regulating the entry of extracellular calcium into cells, which acts as a vital intracellular second messenger. genome.jpkegg.jp By inhibiting this influx, Clentiazem reduces the intracellular calcium concentration ([Ca2+]i), which in turn modulates various calcium-dependent cellular processes, particularly in cardiovascular tissues. nih.govconsensus.app
In vascular smooth muscle cells (VSMCs), a rise in [Ca2+]i is the primary trigger for contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). genome.jpgenome.jp MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing muscle contraction. genome.jp By blocking calcium entry, Clentiazem attenuates this entire pathway, leading to reduced myosin phosphorylation, smooth muscle relaxation, and consequently, vasodilation. nih.gov
In cardiac tissue, the effects are twofold. In cardiac muscle cells (myocytes), the influx of calcium during the plateau phase of the action potential is essential for excitation-contraction coupling. mhmedical.com By reducing this influx, Clentiazem decreases the force of myocardial contraction, an effect known as negative inotropy. nih.gov In the specialized conductive tissues of the heart, such as the sinoatrial (S-A) and atrioventricular (A-V) nodes, the rate of depolarization is highly dependent on the slow inward calcium current. nih.gov Clentiazem's blockade of these channels slows the heart rate (negative chronotropy) and delays conduction through the A-V node. nih.govnih.gov
Research on isolated rabbit heart preparations has provided specific data on the electrophysiological effects of Clentiazem, often in comparison to its parent compound, Diltiazem.
| Parameter | Tissue/Preparation | Observed Effect of Clentiazem | Citation |
|---|---|---|---|
| Atrio-His bundle conduction time (A-H interval) | Langendorff-perfused hearts | Concentration-dependent prolongation | nih.gov |
| Action Potential Amplitude (APA) | A-V Node & S-A Node | Concentration-dependent decrease | nih.gov |
| Maximum Rate of Depolarization (Vmax) | A-V Node & S-A Node | Concentration-dependent decrease | nih.gov |
| Effective Refractory Period (ERP) | A-V Node | Prolongation (approx. 7% at 10⁻⁶M) | nih.gov |
| Ventricular Action Potentials | Ventricular Muscle | No significant effect at concentrations of 10⁻⁷ to 10⁻⁵M | nih.gov |
Further studies have demonstrated the protective effects of Clentiazem on cellular function and metabolism during ischemic events, which are characterized by a severe reduction in blood flow and oxygen supply.
| Parameter | Condition | Effect of Clentiazem Pretreatment | Citation |
|---|---|---|---|
| Cerebral Blood Flow | During carotid occlusion | Lesser decrease compared to control (14.1% of preischemic level vs. 4.8% in control) | ahajournals.org |
| High-Energy Phosphates (ATP, Phosphocreatine) | During recirculation post-ischemia | Accelerated restoration | ahajournals.org |
| Intracellular pH | During recirculation post-ischemia | Accelerated restoration | ahajournals.org |
| Electroencephalographic (EEG) activity | During recirculation post-ischemia | Accelerated restoration | ahajournals.org |
Receptor-Mediated Signaling Cross-Talk
The cellular environment involves a complex network of signaling pathways that can influence one another. The effects of Clentiazem are not isolated but intersect with signaling cascades initiated by various cell surface receptors, most notably G protein-coupled receptors (GPCRs). wikipedia.orgfrontiersin.org GPCRs are a vast family of receptors that, upon binding to a ligand, activate intracellular G proteins, leading to the production of second messengers and a cellular response. wikipedia.orgnih.gov
Another relevant interaction is with the endothelin-1 (B181129) (ET-1) signaling pathway. ET-1 is a powerful vasoconstrictor peptide that acts on GPCRs located on smooth muscle cells. nih.gov The signaling cascade initiated by ET-1 can also enhance the influx of extracellular calcium through voltage-operated channels. nih.gov Studies have shown that low concentrations of ET-1 can potentiate the contractile responses to other vasoconstrictor agonists by this mechanism. nih.gov Clentiazem, by directly blocking these channels, can counteract this sensitizing effect of ET-1 on vascular smooth muscle.
| Pathway Component | Molecule/Class | Role in Signaling Cross-Talk | Citation |
|---|---|---|---|
| Receptor | α1-Adrenergic Receptor | A Gq-protein coupled receptor activated by norepinephrine (B1679862) and epinephrine. | amegroups.cn |
| Receptor | Endothelin-1 Receptor | A GPCR activated by the vasoconstrictor peptide endothelin-1. | nih.gov |
| G Protein | Gq/11 | Activated by α1-adrenergic receptors; in turn activates Phospholipase C. | amegroups.cnnih.gov |
| Effector Enzyme | Phospholipase C (PLC) | Generates second messengers IP3 and DAG from PIP2. | wikipedia.org |
| Second Messengers | Inositol 1,4,5-trisphosphate (IP3) | Triggers the release of Ca²⁺ from intracellular stores (ER/SR). | kegg.jpnih.gov |
| Diacylglycerol (DAG) | Activates Protein Kinase C. | wikipedia.org |
Preclinical Pharmacokinetics and Biotransformation
Absorption and Distribution Profiles in Animal Models
Following oral administration in rats and dogs, clentiazem (B1222845) is absorbed, but its systemic availability is influenced by significant first-pass metabolism. nih.gov Studies using radiolabeled [14C]clentiazem have shown that while the compound enters systemic circulation, plasma concentrations of the unchanged parent drug are affected by extensive metabolic conversion upon its first pass through the liver. nih.govjst.go.jp
In rats, notable sex-related differences in disposition and metabolism were observed. nih.gov Specifically, while plasma levels of the unchanged drug were similar between male and female rats, the plasma concentrations of total radioactivity and acidic metabolites were considerably higher in males. nih.gov This suggests a sex-dependent variation in first-pass metabolism that impacts the ultimate systemic exposure to various clentiazem-related substances. nih.gov In contrast, such sex-related differences in plasma concentrations of the unchanged drug and its metabolites were not observed in dogs. nih.govjst.go.jp
Clentiazem exhibits a wide distribution in animal models. In anesthetized dogs, clentiazem was found to have a large volume of distribution, indicating extensive movement from the plasma into other body tissues. nih.gov Specific studies in stroke-prone spontaneously hypertensive rats (SHRSP) detected clentiazem in both plasma and brain tissue. ahajournals.org The concentration of clentiazem was found to be higher in the brain tissue than in plasma at 240 minutes after administration, suggesting significant penetration of the blood-brain barrier. ahajournals.org
Further investigations in dogs analyzed the myocardial-to-plasma concentration ratio. nih.gov During the initial distribution phase (up to 15 minutes post-injection), this ratio was not preferential, but data from the elimination phase showed significant myocardial retention of clentiazem. nih.gov Studies in rats using [14C]clentiazem also confirmed its distribution to various organs and tissues. researchgate.netresearchgate.net
Systemic Bioavailability Considerations in Preclinical Species
Metabolism of Clentiazem Maleate (B1232345) in Preclinical Species
The liver is the primary site for the extensive biotransformation of clentiazem. nih.gov Preclinical studies strongly indicate the involvement of the cytochrome P-450 (CYP450) enzyme system in its metabolism. nih.govjst.go.jp The observed sex-related differences in rats, where male rats exhibit a higher conversion of clentiazem to its acidic metabolites, are presumed to be due to sex-specific variations in hepatic cytochrome P-450 activity. nih.gov
Metabolic processes identified in animal models are varied and include deacetylation, N-demethylation, O-demethylation, deamination, aromatic hydroxylation, and conjugation reactions. nih.gov These pathways transform clentiazem into a multitude of metabolites, contributing to its clearance from the body.
The metabolism of clentiazem is complex, resulting in a large number of metabolites identified in the urine and bile of rats and dogs. nih.gov In rats, studies have isolated and characterized at least 15 basic, 6 acidic, 2 neutral, and 4 conjugated metabolites. nih.govnih.gov
Key metabolic transformations observed in rats include: nih.gov
Deacetylation: Formation of deacetyl clentiazem (MB1).
N-demethylation: Formation of N-monodemethyl clentiazem (MB2) and N-didemethyl clentiazem (MB8).
O-demethylation: Formation of O-demethyl clentiazem (MB7).
Aromatic Hydroxylation: Creation of hydroxylated metabolites.
Conjugation: Formation of glucuronide and sulfate (B86663) conjugates, which were detected in bile. nih.gov
The table below summarizes some of the major metabolites identified in preclinical studies, particularly in rats. nih.gov
| Metabolite ID | Chemical Name | Type |
| MB1 | Deacetyl clentiazem | Basic |
| MB2 | N-monodemethyl clentiazem | Basic |
| MB7 | O-demethyl clentiazem | Basic |
| MB8 | N-didemethyl clentiazem | Basic |
| MA1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetic acid | Acidic |
| MA2 | Deacetyl-MA1 | Acidic |
| MA3 | O-demethyl-MA1 | Acidic |
| MA4 | Deacetyl-O-demethyl-MA1 | Acidic |
| MN1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetonitrile | Neutral |
| MN2 | Deacetyl MN1 | Neutral |
| MN3 | 8-chloro-2,3-dihydro-3-hydroxy-5-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | Neutral |
Hepatic Metabolism and Enzyme Systems Involved in Animal Models
Excretion Pathways and Clearance Kinetics in Animal Models
Following its extensive metabolism, clentiazem and its metabolites are eliminated from the body through multiple pathways. Studies in rats and dogs using [14C]clentiazem showed that radioactivity was excreted in both urine and feces, indicating that renal and biliary excretion are both significant routes of elimination. nih.gov The presence of conjugated metabolites in bile further supports the role of biliary excretion. nih.gov
In rats, sex-related differences were also noted in excretion. Female rats showed higher urinary excretion of acidic metabolites, which is attributed to differences in renal clearance between the sexes. nih.gov The unbound renal clearance of the acidic metabolite MA4 was found to be approximately 300 times higher in female rats than in males, suggesting extensive active renal secretion in females. tandfonline.com
Pharmacokinetic parameters have been quantified in dog models. In a study on healthy anesthetized dogs, the elimination half-life was approximately 55 minutes. nih.gov Another study in a canine model provided key clearance data, which is summarized in the table below. nih.gov
| Pharmacokinetic Parameter | Value (Control Dogs) |
| Volume of Distribution (Central Comp.) | 0.9 +/- 0.1 L/kg |
| Total Body Clearance | 1.9 +/- 0.4 L/h/kg |
| Area Under Curve (AUC₀-∞) | 8.8 +/- 1.6 µg·min/mL |
Renal and Biliary Excretion Mechanisms
In preclinical studies involving rats and dogs, the excretion of Clentiazem and its metabolites occurs through both renal (urine) and biliary (feces) pathways. nih.govnih.gov Investigations using radiolabeled [14C]clentiazem have detailed the disposition and metabolic fate of the compound in these animal models. nih.gov
In rats, studies have identified a significant number of metabolites in both urine and bile. Following oral administration, researchers have separated and identified fifteen basic, six acidic, two neutral, and four conjugated metabolites. nih.gov The presence of conjugated metabolites, such as those with glucuronic acid, in the bile is indicative of the biliary excretion pathway. nih.gov
Apparent sex-related differences in the disposition and metabolism of clentiazem have been observed in rats. nih.gov The plasma concentrations of radioactivity and acidic metabolites were found to be higher in male rats compared to females. Conversely, the plasma levels of the unchanged parent drug were similar between sexes. nih.gov These differences are attributed to a higher conversion of clentiazem to its acidic metabolites in the liver of male rats and a higher rate of renal clearance for these acidic metabolites in female rats. nih.gov Consequently, the urinary excretion of clentiazem metabolites is lower in male rats than in females.
In contrast to rats, no significant sex-related differences in the disposition, metabolism, or excretion of clentiazem were found in dogs. nih.gov The plasma concentrations and time courses of both radioactivity and the unchanged drug were similar in male and female dogs. The primary plasma metabolite identified in both sexes was O-demethyl clentiazem. nih.gov The different major metabolic pathways and the absence of sex-dependent variations in dogs suggest a species-specific difference in biotransformation and excretion compared to rats. nih.gov
Table 1: Summary of Clentiazem Excretion in Preclinical Species
| Species | Primary Excretion Routes | Key Findings |
|---|---|---|
| Rat | Renal (Urine), Biliary (Bile/Feces) | Sex-dependent differences observed: Higher urinary excretion of acidic metabolites in females compared to males. nih.gov A large number of metabolites (basic, acidic, neutral, conjugated) found in urine and bile. nih.gov |
| Dog | Renal (Urine), Biliary (Bile/Feces) | No significant sex-related differences in excretion. nih.gov O-demethyl clentiazem is a major plasma metabolite. nih.gov |
Elimination Half-Life in Preclinical Subjects
The elimination half-life of a drug is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half.
In a study involving closed-chest anesthetized dogs, the pharmacokinetic properties of clentiazem were investigated following intravenous administration. The elimination half-life (t½β) was determined to be 55 ± 21 minutes. nih.gov This study also highlighted that clentiazem exhibited a greater volume of distribution compared to diltiazem (B1670644). nih.gov
Table 2: Elimination Half-Life of Clentiazem in Dogs
| Preclinical Subject | Route of Administration | Elimination Half-Life (t½β) |
|---|
| Dog (anesthetized) | Intravenous | 55 ± 21 minutes nih.gov |
Preclinical Pharmacological Efficacy and Mechanistic Insights
Cardiovascular System Modulations in Animal Models
Research in various animal models and isolated tissue preparations has demonstrated that clentiazem (B1222845) exerts significant effects on the cardiovascular system, primarily through its influence on vascular tone, cardiac muscle contractility, and peripheral vascular resistance.
Studies on isolated human coronary artery preparations have shown that clentiazem possesses potent vasorelaxing properties. Its mechanism is attributed to its action as a Ca2+ antagonist. nih.gov When tested on tonic potassium chloride (KCl) induced contractions, clentiazem demonstrated a higher potency in relaxing the coronary artery compared to diltiazem (B1670644). nih.gov Specifically, the coronary vasorelaxing action of clentiazem was found to be 3.1 times more potent than that of diltiazem. nih.gov However, its potency was observed to be lower than that of nifedipine (B1678770), a 1,4-dihydropyridine (B1200194) derivative. nih.gov Further research on isolated rat hearts indicated that pretreatment with clentiazem enhances both endothelium-dependent and -independent coronary artery relaxation following ischemia-reperfusion. ahajournals.org This suggests that clentiazem contributes to the preservation of coronary artery autoregulation. ahajournals.org
Table 1: Comparative Coronary Vasorelaxing Potency EC50 represents the concentration required to elicit 50% of the maximal response.
| Compound | EC50 on KCl-induced Contraction (M) |
|---|---|
| Clentiazem | 2.21 x 10-7 |
| Diltiazem | 6.94 x 10-7 |
| Nifedipine | 7.67 x 10-9 |
Data sourced from studies on isolated human coronary arteries. nih.gov
Inotropic agents are substances that alter the force or energy of muscular contractions. e-enm.org Negative inotropes weaken the force of these contractions. e-enm.org In models using isolated human right ventricular trabeculae, clentiazem exhibited a negative inotropic effect, which is a characteristic action of calcium channel blockers. nih.gov This effect was found to be comparable in potency to diltiazem. nih.gov When compared to nifedipine, clentiazem's negative inotropic action was significantly less potent, by a factor of 21.1. nih.gov The selectivity ratio, which compares the drug's effectiveness on cardiac muscle versus its effect on the coronary artery, indicates that clentiazem has a high degree of vasoselectivity, comparable to that of nifedipine. nih.gov
Table 2: Comparative Negative Inotropic Potency IC50 represents the concentration required to inhibit 50% of the response.
| Compound | IC50 in Cardiac Muscle (M) |
|---|---|
| Clentiazem | 8.78 x 10-6 |
| Diltiazem | 7.18 x 10-6 |
| Nifedipine | 3.98 x 10-7 |
Data sourced from studies on isolated human cardiac muscle. nih.gov
The impact of clentiazem on blood pressure is linked to its ability to reduce peripheral vascular resistance. In spontaneously hypertensive rats (SHR), administration of clentiazem led to a significant decrease in arterial pressure. ahajournals.org A high dose of clentiazem resulted in a 63 mm Hg drop in arterial pressure and a 39% fall in renal vascular resistance in these rats. ahajournals.org In a study involving untreated essential hypertensive patients, intravenous administration of clentiazem caused a progressive decline in mean arterial pressure. researchgate.net This reduction in blood pressure was directly attributed to a decrease in total peripheral resistance, which fell from a mean of 47 U to 33 U. researchgate.net These findings highlight that clentiazem's antihypertensive effect is mediated through the reduction of resistance in the peripheral arteries. researchgate.net
Negative Inotropic Effects in Cardiac Muscle Models
Antiplatelet Mechanisms and Effects in Preclinical Models
Beyond its vasodilatory and cardiodepressant actions, clentiazem has been investigated for its effects on platelet function. Platelets play a critical role in the formation of blood clots, and their inhibition is a key therapeutic strategy in thrombotic disorders. ahajournals.orgahajournals.org
In vitro studies using human platelets have demonstrated that clentiazem and its basic metabolites can inhibit collagen-induced platelet aggregation. nih.gov The parent compound, clentiazem, showed an inhibitory effect with an IC50 of 53 µg/ml. nih.gov Interestingly, its basic metabolites (MB1-MB7) were found to be significantly more potent, with IC50 values ranging from 8 to 22 µg/ml. nih.gov The proposed mechanism for this antiplatelet action involves the inhibition of thromboxane (B8750289) B2 production by the platelets. nih.gov Other calcium antagonists like diltiazem and verapamil (B1683045) also exhibit similar inhibitory effects. nih.gov
Preclinical research has explored the potential for enhanced antiplatelet effects when clentiazem is used in combination with other established antiplatelet agents. Studies have shown that the inhibitory effect of clentiazem on platelet aggregation is enhanced when administered with aspirin (B1665792) or ticlopidine. nih.gov This suggests a synergistic or additive relationship. nih.gov The inhibition of collagen-induced thromboxane B2 production by clentiazem was also additively increased in the presence of aspirin. nih.gov Furthermore, when both clentiazem and aspirin were orally administered to rats, platelet aggregation was additively inhibited. nih.gov These findings suggest that a combination therapy approach may be beneficial. nih.gov
Organ-Protective Actions in Disease Models
Prevention of Cerebral and Renal Damage in Animal Stroke Models
Clentiazem, a benzothiazepine (B8601423) calcium antagonist, has demonstrated significant therapeutic effects on neurological and histological damage in stroke-prone spontaneously hypertensive rats (SHRSP). nih.gov In studies where SHRSP were given a salt-loaded diet to induce stroke, oral administration of clentiazem after the event resulted in a dose-dependent reduction of both neurological symptoms and tissue damage in the brain and kidneys. nih.gov
Treatment protocols initiated immediately after a stroke and continuing for one week almost completely resolved neurological symptoms during the treatment period, with partial improvements persisting even after cessation of the treatment. nih.gov Furthermore, subacute treatment starting 10 days post-stroke and lasting for 18 days also effectively suppressed neurological signs. nih.gov In both acute and subacute scenarios, clentiazem improved the cerebral histology, indicating its beneficial effects in the post-stroke phases. nih.gov
Further research in SHRSP models of forebrain ischemia induced by bilateral carotid artery occlusion showed that pretreatment with clentiazem lessened the reduction in cerebral blood flow during the ischemic period. nih.gov It also prevented postischemic hypoperfusion and hastened the recovery of high-energy phosphates (such as ATP and phosphocreatine), intracellular pH, and electroencephalographic (EEG) activity during recirculation. nih.gov These findings suggest that clentiazem's protective effects are largely attributable to the relative preservation of cerebral blood flow. nih.gov The compound has also been noted for its potential to protect against chronic cerebral vasospasm in animal models.
| Parameter | Control Group (Ischemia) | Clentiazem-Treated Group (Ischemia) |
|---|---|---|
| Cerebral Blood Flow (% of preischemic level) | 4.8 ± 1.4% | 14.1 ± 4.1% |
| ATP (% of preischemic level) | 48.7 ± 4.3% | Improved restoration |
| Phosphocreatine (% of preischemic level) | 23.7 ± 2.2% | Improved restoration |
| Intracellular pH (post-ischemia) | 6.0 ± 0.1 | Accelerated restoration |
Data derived from a study on forebrain ischemia in stroke-prone spontaneously hypertensive rats (SHRSP). nih.gov
Attenuation of Vascular Hypertrophy in Preclinical Disease States
The development of cardiac hypertrophy, a common pathophysiological consequence of hypertension, can occur independently of high blood pressure, implicating local tissue factors like the renin-angiotensin system. While direct studies detailing the effects of clentiazem on vascular hypertrophy are not extensively available in the provided context, its mechanism as a calcium channel blocker suggests a potential role. Calcium channel blockers, as a class, contribute to vasodilation, which can influence vascular remodeling. fda.gov Clentiazem's vasodilatory effects have been documented and are closely related to its plasma concentrations. nih.gov
Electrophysiological Modulations in Excitable Tissues
Impact on Cardiac Conduction and Action Potentials in Isolated Preparations
In excised rabbit heart preparations, clentiazem exhibits distinct electrophysiological effects, particularly on cardiac conduction. nih.gov When tested in Langendorff-perfused hearts, clentiazem produced a concentration-dependent prolongation of the atrio-His bundle conduction time (A-H interval). nih.gov However, it did not affect the His bundle-ventricular conduction time (H-V interval). nih.gov
Studies on isolated rabbit atrioventricular (A-V) node preparations revealed that clentiazem, at concentrations greater than 10⁻⁶M, led to a decrease in action potential amplitude (APA) and the maximum rate of depolarization (Vmax). nih.gov It also shortened the action potential duration at 20% and 50% repolarization (APD₂₀ and APD₅₀), while the duration at 90% repolarization (APD₉₀) was largely unaffected. nih.gov Furthermore, a 10⁻⁶M concentration of clentiazem prolonged the effective refractory period (ERP) of the A-V node by approximately 7% from the control value. nih.gov
In spontaneously beating sinoatrial (S-A) node preparations, clentiazem significantly suppressed APA and Vmax by 31.1% and 47.2% of the control, respectively. nih.gov It also decreased the slope of slow diastolic depolarization. nih.gov Notably, clentiazem did not have effects on the parameters of ventricular action potentials, suggesting a preferential inhibitory action on cardiac slow Ca²⁺ channels, similar to diltiazem. nih.gov
| Preparation | Parameter | Effect of Clentiazem |
|---|---|---|
| Langendorff-Perfused Heart | A-H Interval | Concentration-dependent prolongation nih.gov |
| Langendorff-Perfused Heart | H-V Interval | No effect nih.gov |
| Atrioventricular (A-V) Node | Action Potential Amplitude (APA) | Decreased nih.gov |
| Atrioventricular (A-V) Node | Maximum Rate of Depolarization (Vmax) | Decreased nih.gov |
| Atrioventricular (A-V) Node | Effective Refractory Period (ERP) | Prolonged by ~7% nih.gov |
| Sinoatrial (S-A) Node | Action Potential Amplitude (APA) | Suppressed by 31.1% nih.gov |
| Sinoatrial (S-A) Node | Maximum Rate of Depolarization (Vmax) | Suppressed by 47.2% nih.gov |
| Ventricle | Action Potential Parameters | No effect nih.gov |
Modulation of Myocardial Contractility in Preclinical in vitro Systems
Clentiazem demonstrates a negative inotropic action on isolated human myocardial tissue. nih.gov In studies using human right ventricular trabeculae, clentiazem's negative inotropic effect (measured as IC₅₀, the concentration causing 50% inhibition) was found to be 8.78 x 10⁻⁶ M. nih.gov This potency is similar to that of diltiazem (IC₅₀ = 7.18 x 10⁻⁶ M) but is 21.1 times less potent than nifedipine (IC₅₀ = 3.98 x 10⁻⁷ M). nih.gov
The compound's action is linked to its function as a calcium antagonist, blocking L-type calcium channels, which inhibits the influx of calcium ions and leads to reduced cardiac contractility. nih.gov When comparing its effect on cardiac muscle versus its coronary vasorelaxing action, clentiazem shows a high degree of vasoselectivity. nih.gov The selectivity ratio (IC₅₀ for inotropy / EC₅₀ for vasorelaxation) for clentiazem was calculated to be 39.7, which is considerably higher than that of diltiazem (10.3) and comparable to nifedipine (51.9). nih.gov This indicates a more pronounced effect on blood vessels than on heart muscle contractility. nih.gov
In isolated ischemic rabbit hearts, the addition of a low concentration (10⁻⁸ M) of clentiazem to cold cardioplegia resulted in a significant improvement in the recovery of left ventricular developed pressure post-ischemia. nih.gov However, a higher concentration (10⁻⁶ M) led to cardiodepression, an effect correlated with the myocardial accumulation of the drug. nih.gov
| Compound | Negative Inotropic Action (IC₅₀, M) | Coronary Vasorelaxing Action (EC₅₀, M) | Vasoselectivity Ratio (IC₅₀/EC₅₀) |
|---|---|---|---|
| Clentiazem | 8.78 x 10⁻⁶ | 2.21 x 10⁻⁷ | 39.7 |
| Diltiazem | 7.18 x 10⁻⁶ | 6.94 x 10⁻⁷ | 10.3 |
| Nifedipine | 3.98 x 10⁻⁷ | 7.67 x 10⁻⁹ | 51.9 |
Data from a study on isolated human coronary artery and right ventricular trabeculae. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Identification of Essential Pharmacophores for Calcium Channel Blocking Activity
The pharmacophore of a drug molecule is the specific arrangement of functional groups necessary for its biological activity. For clentiazem (B1222845), the essential pharmacophoric elements responsible for its calcium channel blocking effects are centered around the benzothiazepine (B8601423) nucleus, with critical contributions from the aryl methyl ether moiety and the basic substituent on the ring nitrogen. ontosight.airesearchgate.net
The presence of a 2-(4-methoxyphenyl) group is a defining feature of clentiazem's structure. ontosight.ainih.gov This aryl methyl ether moiety plays a significant role in the compound's interaction with the L-type calcium channel. The methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring is crucial. Studies on related benzothiazepine derivatives have shown that this group can influence the electronic properties and conformation of the molecule, facilitating a proper fit within the receptor binding pocket. acs.orgresearchgate.net In some QSAR studies of benzothiazepine analogues, the para-methoxy group was found to enhance inhibitory potency by creating a better interface with the enzyme's active sites. acs.org The demethylation of such aryl methyl ethers can be achieved biocatalytically, which underscores the chemical reactivity and importance of this functional group in molecular interactions. nih.gov
Role of Aryl Methyl Ether Moiety
Influence of Substituent Variations on Preclinical Potency and Selectivity
Modifications to the core structure of clentiazem have provided valuable data on how different substituents affect its potency and selectivity as a calcium channel blocker.
Clentiazem is distinguished from its parent compound, diltiazem (B1670644), by the presence of a chlorine atom at the 8-position of the benzothiazepine nucleus. Research indicates that the presence of a halogen at this position can significantly enhance biological activity. mdpi.com Studies on various 1,5-benzothiazepine (B1259763) derivatives have consistently shown that halogenated substitutions on the aromatic rings improve their pharmacological profiles. nih.govresearchgate.net For instance, research on other series of benzothiazepine-related compounds demonstrated that a chlorine substitution on the fused ring enhances potency. mdpi.com Furthermore, in some series, a bromine substituent was found to be even more potent than a chlorine analogue. mdpi.com This suggests that the electron-withdrawing nature and the size of the halogen atom are important factors that modulate the interaction of the molecule with its biological target. nih.gov
| Compound Series | Substitution | Relative Potency/Activity | Reference Finding |
|---|---|---|---|
| Oxadiazolothiazinones | Chlorine on fused ring | Enhanced potency | mdpi.com |
| Oxadiazolothiazinones | p-Bromo vs p-Chloro on phenyl | Bromo > Chloro (32-fold) | mdpi.com |
| 1,5-Benzothiazepines | Halogenated phenyl at C2 | Significantly improved activity | nih.govresearchgate.net |
| Benzothiazepine Hybrids | Chloro-benzene substituent | IC50 = 95.82 µg/mL (MCF-7) | ajrcps.com |
Effects of Halogen Substitution on Biological Activity
Computational Approaches in SAR/QSAR for Clentiazem Derivatives
Computational chemistry has become an indispensable tool for understanding drug-receptor interactions and for designing new, more potent molecules. oncodesign-services.com For clentiazem and related 1,5-benzothiazepine derivatives, various computational methods are employed to build SAR and QSAR models. acs.orgacs.org
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info These models use molecular descriptors—numerical values that encode structural, electronic, and physicochemical properties—to predict the activity of novel compounds. d-nb.infoeuropa.eu For benzothiazepine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to map out the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. mdpi.com
Molecular docking simulations are another powerful computational technique used to predict the preferred orientation of a ligand when bound to its receptor. oncodesign-services.com These simulations have been applied to benzothiazepine derivatives to visualize their interaction with models of the L-type calcium channel or other protein targets. acs.orgmdpi.com Such studies can highlight key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, providing a molecular basis for the observed SAR and confirming the importance of pharmacophoric elements like the aryl methyl ether and the basic side chain. acs.orgmdpi.com These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher predicted probability of success. oncodesign-services.com
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking and the generation of pharmacophore models are essential computational techniques used to elucidate the interaction between a ligand, like clentiazem, and its biological target. For clentiazem, the primary target is the L-type calcium channel. Although specific docking studies exclusively for clentiazem are not extensively detailed in publicly available literature, a robust understanding of its interaction can be derived from comprehensive modeling studies of its parent compound, diltiazem, and other analogous molecules. nih.govnih.gov
A common pharmacophore model for diltiazem-like calcium channel blockers has been established through theoretical studies. nih.gov This model identifies several crucial molecular features required for effective binding to the diltiazem site on the L-type calcium channel. Clentiazem, as the 8-chloro derivative of diltiazem, conforms to this model. researchgate.net The key pharmacophoric characteristics include the presence of two aromatic ring systems positioned at a specific distance from each other, a basic side chain that is protonated at physiological pH, and a 4'-methoxy moiety on one of the aromatic rings. nih.gov
Further refinement of this model through the analysis of molecular electrostatic potentials (MEP) indicates that a region of strong negative potential, typically associated with the carbonyl oxygen at position 4 of the benzothiazepine ring, is favorable for receptor binding. Additionally, hydrophobic and electron-rich features, corresponding to the sulfur atom in the heterocyclic ring, contribute positively to the calcium antagonistic effect. nih.gov The introduction of an electron-withdrawing substituent, such as the chlorine atom at position 8 in clentiazem, is a structural modification known to modulate the electronic properties and potency of benzothiazepine derivatives. mdpi.com
| Pharmacophoric Feature | Description | Relevance to Clentiazem Maleate (B1232345) |
|---|---|---|
| Aromatic Rings | Two aromatic systems (the benzofused ring and the 4-methoxyphenyl (B3050149) ring) separated by a defined distance (approx. 6.7 Å). nih.gov | Essential for establishing key hydrophobic and/or π-π stacking interactions within the binding pocket. |
| Basic Side Chain | A dimethylaminoethyl side chain with a pKa in the physiological range, allowing for ionic interactions. nih.gov | Forms a crucial electrostatic interaction with negatively charged residues in the receptor binding site. |
| 4'-Methoxy Group | An ether linkage on the phenyl ring at position 2. nih.gov | Contributes to binding, likely through hydrogen bonding or specific hydrophobic interactions. |
| Negative Electrostatic Potential | A region of high electron density, specifically around the carbonyl oxygen at position 4. nih.gov | Acts as a hydrogen bond acceptor site, interacting with donor groups in the receptor. |
| Hydrophobic/Electron-Rich Center | Associated with the sulfur atom of the 1,5-benzothiazepine core. nih.gov | Contributes to the overall binding affinity through hydrophobic interactions. |
| 8-Chloro Substituent | An electron-withdrawing group on the benzofused ring. mdpi.com | Enhances potency by modifying the electronic distribution of the core structure. |
Predictive Models for Preclinical Pharmacological Profiles
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For benzothiazepine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been instrumental in developing predictive models for their pharmacological profiles. nih.govnih.gov These models help rationalize the SAR and guide the design of new, more potent analogs.
CoMFA models calculate the steric and electrostatic interaction fields of a series of aligned molecules and relate these fields to their biological activities using statistical methods. nih.gov A study on a series of pyrrolo[2,1-c] research-solution.compreprints.orgbenzothiazines, which are structurally related to diltiazem, developed a robust CoMFA model with high predictive power. nih.gov This model was successfully validated by accurately predicting the calcium antagonist activity of a test set that included diltiazem itself. nih.gov
The analysis revealed that both steric and electrostatic fields are significant contributors to the biological activity of these compounds. nih.gov The CoMFA contour maps generated from such studies highlight specific regions around the molecule where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity. For instance, the models can confirm that electron-withdrawing groups on the benzofused aromatic ring positively influence potency, providing a quantitative basis for the enhanced activity observed in derivatives like clentiazem. mdpi.comnih.gov
These predictive models are invaluable in preclinical research, allowing for the virtual screening of novel chemical entities and the prioritization of candidates for synthesis and further pharmacological testing. By predicting the activity of unsynthesized compounds, QSAR models accelerate the drug discovery process and reduce the reliance on extensive animal testing in the early phases.
| Model Type | Statistical Parameter | Value | Significance |
|---|---|---|---|
| CoMFA Model for Diltiazem-like Compounds nih.gov | Cross-validated r² (q²) | 0.703 | Indicates good internal predictive ability of the model. |
| Conventional r² | 0.970 | Shows a high correlation between the predicted and observed activities for the training set. | |
| Predictive r² (for test set) | 0.865 | Demonstrates the model's excellent ability to predict the activity of external compounds not used in model generation. | |
| Field Contribution | Steric: ~53%, Electrostatic: ~47% nih.gov | Shows that both steric bulk and electronic properties are nearly equally important for activity in this class of compounds. |
Comparative Preclinical Pharmacology and Analog Evaluation
Comparative Analysis with Diltiazem (B1670644) and Other Benzothiazepine (B8601423) Derivatives
Preclinical research highlights distinct differences between clentiazem (B1222845) and diltiazem, primarily concerning their potency in blocking calcium channels and their resulting effects on vascular and cardiac tissues.
Relative Potency in Calcium Channel Blockade
In vitro studies on human coronary arteries have demonstrated that clentiazem is a more potent coronary vasodilator than diltiazem. nih.gov Specifically, the coronary vasorelaxing action of clentiazem was found to be 3.1 times more potent than that of diltiazem. nih.gov Further studies in isolated rat hearts showed that clentiazem was more potent than diltiazem at lower concentrations in preserving endothelium-dependent relaxation after ischemia. nih.gov
| Compound | Coronary Vasorelaxing Action (EC50, M) | Relative Potency vs. Diltiazem |
|---|---|---|
| Clentiazem | 2.21 x 10-7 | 3.1 times more potent |
| Diltiazem | 6.94 x 10-7 | Reference |
Differences in Vasoselectivity and Cardiodepressive Properties
While clentiazem exhibits greater vasorelaxing potency, its negative inotropic (cardiodepressive) action is similar to that of diltiazem. nih.gov This suggests a greater degree of vasoselectivity for clentiazem. A study comparing their effects on isolated human coronary arteries and right ventricular trabeculae calculated selectivity ratios, which compare the effectiveness in cardiac muscle to that in the coronary artery. nih.gov The results indicated that clentiazem has a higher vasoselectivity ratio than diltiazem. nih.gov In nonischemic normal hearts, a 10 nM infusion of clentiazem produced a more significant increase in coronary flow (+24 +/- 3%) compared to diltiazem (+6 +/- 1%) without notable negative inotropic or chronotropic effects. researchgate.net
| Compound | Negative Inotropic Action (IC50, M) | Vasoselectivity Ratio (EC50/IC50) |
|---|---|---|
| Clentiazem | 8.78 x 10-6 | 39.7 |
| Diltiazem | 7.18 x 10-6 | 10.3 |
Comparison with Other Classes of Calcium Channel Blockers (e.g., Dihydropyridines) in Preclinical Studies
Comparisons with dihydropyridine (B1217469) calcium channel blockers, such as nifedipine (B1678770), reveal further distinctions in the pharmacological profile of clentiazem.
Distinctive Pharmacological Profiles in Animal Models
In isolated rabbit tissues, clentiazem demonstrated selectivity for the basilar artery over the mesenteric artery when contractions were induced by potassium chloride, a characteristic it shared with nimodipine (B1678889) but not with diltiazem, verapamil (B1683045), or nifedipine. nih.gov When norepinephrine (B1679862) was the contractile agent, clentiazem, along with diltiazem, verapamil, and nifedipine, showed greater potency in relaxing the basilar artery compared to the mesenteric artery. nih.gov
In terms of potency, clentiazem's coronary vasorelaxing action is less potent than the dihydropyridine nifedipine. nih.gov However, its vasoselectivity is comparable to that of nifedipine. nih.gov
| Parameter | Clentiazem | Nifedipine | Diltiazem |
|---|---|---|---|
| Coronary Vasorelaxing Potency (vs. Nifedipine) | 28.8 times less potent | Reference | - |
| Negative Inotropic Potency (vs. Nifedipine) | 21.1 times less potent | Reference | - |
| Vasoselectivity Ratio (EC50/IC50) | 39.7 | 51.9 | 10.3 |
Mechanisms of Action Differentiations
Calcium channel blockers are broadly categorized into groups such as benzothiazepines (e.g., diltiazem, clentiazem), phenylalkylamines (e.g., verapamil), and dihydropyridines (e.g., nifedipine), which bind to different sites on the L-type calcium channel. oup.commdpi.com Dihydropyridines are generally considered more vasoselective, while phenylalkylamines are more cardioselective. oup.comwikipedia.org Benzothiazepines like diltiazem and clentiazem are considered an intermediate class, possessing both cardiac depressant and vasodilator actions. wikipedia.org
The primary mechanism for all these agents is the inhibition of calcium ion influx through slow calcium channels, leading to vasodilation. wikipedia.orgmayoclinic.org However, the differing selectivities result in varied physiological effects. Dihydropyridines' strong peripheral vasodilation can lead to a reflex increase in heart rate, whereas the cardiodepressive effects of non-dihydropyridines like clentiazem can modulate this response. wikipedia.org Clentiazem's mechanism, like its parent compound diltiazem, involves blocking the L-type calcium channel, which leads to the dilation of coronary and systemic arteries, thereby reducing cardiac workload. ontosight.ai
Advanced Methodologies for Clentiazem Maleate Research
Analytical Techniques for Preclinical Compound Analysis
Precise and reliable analytical methods are fundamental to the preclinical assessment of clentiazem (B1222845) maleate (B1232345). These techniques enable researchers to quantify the parent drug and its metabolites in biological matrices and to confirm its chemical structure.
Chromatographic Methods for Compound and Metabolite Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of clentiazem maleate and its related substances. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering robust and reproducible separation of the compound from its metabolites and impurities. mdpi.comeuropeanpharmaceuticalreview.com
A direct HPLC separation method has been developed for the enantiomers of this compound, which is the 8-chloro derivative of diltiazem (B1670644), and its desacetyl form. researchgate.net This separation was achieved using an ovomucoid bonded chiral stationary phase with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.net Such methods are critical for ensuring the optical purity of the drug substance, which can be determined down to approximately 0.1% of the undesired antipode. researchgate.net
The development of stability-indicating HPLC methods is also essential. These methods can separate the active pharmaceutical ingredient from potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.net For related benzothiazepine (B8601423) compounds like diltiazem, validated stability-indicating HPLC methods have been established to separate the drug from its known impurities. researchgate.netnih.gov These methods often employ a C18 column and a gradient mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer like triethylamine (B128534) or ammonium (B1175870) phosphate, with UV detection. nih.govijpsonline.com The ability of these methods to resolve the primary compound from numerous related substances ensures the quality and consistency of the drug substance used in preclinical studies. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for the simultaneous quantification of multiple analytes. nih.govnih.gov This technique is invaluable for profiling metabolites in biological samples, offering lower limits of quantification and rapid analysis times. nih.gov
Table 1: Examples of Chromatographic Conditions for Benzothiazepine Analysis
| Parameter | Method 1 (Diltiazem & Related Substances) | Method 2 (Diltiazem & Metabolites) | Method 3 (Chlorpheniramine Maleate & Ibuprofen) |
| Column | Hypersil BDS C18 (150 mm×4.6 mm, 5.0 μm) nih.gov | Hypersil ODS, 5 micron (200 mm x 4.6 mm) ijpsonline.com | Eclipse Plus C18 mdpi.com |
| Mobile Phase | 0.2% Triethylamine (TEA) in gradient combination with acetonitrile (ACN) nih.gov | Acetonitrile and 0.01 M ammonium phosphate buffer (pH 3.75) (55:45) ijpsonline.com | Acetonitrile and 0.01 M acetate (B1210297) buffer (pH 3.8) (55:45 v/v) mdpi.com |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 ml/min ijpsonline.com | 1.0 mL/min mdpi.com |
| Detection | UV at 240 nm nih.gov | UV at 237 nm ijpsonline.com | UV at 225 nm mdpi.com |
| Key Application | Stability-indicating analysis of bulk drug and formulations. nih.gov | Rapid quality control analysis of bulk and dosage forms. ijpsonline.com | Simultaneous determination in pharmaceutical formulations. mdpi.com |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its related compounds. hyphadiscovery.comjchps.com While techniques like mass spectrometry can predict structures, NMR provides unambiguous confirmation by mapping the molecular framework. hyphadiscovery.com
¹H-NMR and ¹³C-NMR are the primary one-dimensional experiments used to provide detailed information about the hydrogen and carbon atoms within the molecule. jchps.comazooptics.com The chemical shifts, observed in parts per million (ppm), indicate the electronic environment of each nucleus, while spin-spin coupling patterns in ¹H-NMR reveal the connectivity of adjacent protons. azooptics.comlibretexts.org
For more complex structural problems, including the identification of metabolites or impurities, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal one-bond and multiple-bond correlations between protons and heteronuclei like carbon and nitrogen, respectively. hyphadiscovery.comipb.pt These advanced methods are crucial for assembling the complete chemical structure of novel benzothiazepine derivatives and their metabolites generated during preclinical studies. semanticscholar.org The structural information obtained is vital for understanding structure-activity relationships. nih.gov
In Vitro Experimental Models for Mechanistic Elucidation
In vitro models are essential for dissecting the molecular and cellular mechanisms underlying the pharmacological effects of this compound. These systems allow for controlled investigation of the drug's action on specific biological targets.
Isolated Tissue Preparations (e.g., coronary arteries, myocardial trabeculae)
Isolated tissue preparations serve as a critical intermediate between single-cell studies and whole-animal experiments. For a cardiovascular agent like this compound, isolated coronary arteries are used to study its vasodilatory properties directly. By mounting arterial rings in an organ bath, researchers can measure changes in tension in response to the compound, thereby quantifying its relaxant effects and investigating the role of the endothelium and specific signaling pathways.
Similarly, isolated myocardial trabeculae, which are small, multicellular preparations of heart muscle, allow for the study of the direct effects of this compound on myocardial contractility (inotropic effects) and relaxation (lusitropic effects) independent of systemic neurohormonal influences. These preparations can be electrically paced, and the force of contraction is measured to determine the compound's impact on cardiac function at the tissue level.
Cell Culture Systems for Ion Channel and Signaling Pathway Studies
Cell culture systems provide a highly controlled environment to investigate the interaction of this compound with specific molecular targets, such as ion channels and signaling proteins. Cell lines that endogenously express or are engineered to overexpress specific calcium channels (the primary target for benzothiazepines) are used to study the compound's inhibitory effects. Techniques like patch-clamp electrophysiology can be applied to these cells to measure the flow of ions through the channels in real-time and characterize the biophysical parameters of channel blockade.
Furthermore, cell-based assays are employed to explore the downstream consequences of channel modulation. For instance, researchers can measure changes in intracellular calcium concentrations using fluorescent indicators. These studies help to elucidate the signaling pathways affected by this compound and can reveal additional mechanisms of action beyond calcium channel blockade. Studies on related 1,5-benzothiazepine (B1259763) derivatives have utilized cancer cell lines to investigate cytotoxic activity and identify potential molecular targets through in silico screening and subsequent in vitro assays. mdpi.comresearchgate.net
In Vivo Animal Models for Pharmacological Assessment
In vivo animal models are indispensable for evaluating the integrated pharmacological effects of this compound in a whole biological system. These models allow for the assessment of the compound's efficacy and its pharmacokinetic profile.
For a cardiovascular drug, rodent models, such as spontaneously hypertensive rats (SHR), are commonly used to assess antihypertensive effects. In these studies, this compound is administered, and its impact on blood pressure and heart rate is monitored over time. Other animal models, such as those with induced cardiac ischemia or arrhythmias, can be used to evaluate the anti-anginal and anti-arrhythmic potential of the compound.
In the context of other benzothiazepine derivatives, animal models have been used to explore different therapeutic applications. For example, in studies of 1,4-benzothiazepine-2-one derivatives, alloxan-induced diabetic Wistar rats were used to evaluate antihyperglycemic activity. semanticscholar.org These preclinical studies provide crucial data on the compound's efficacy and help to establish a rationale for potential clinical development.
Hypertensive Rat Models (e.g., SHRSP)
The Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) is a widely utilized and valuable model for investigating human essential hypertension and its cerebrovascular complications. mdpi.commdpi.com This model, derived from the Spontaneously Hypertensive Rat (SHR), genetically develops severe hypertension and subsequently suffers from strokes, making it particularly relevant for studying drugs with neuroprotective and cardiovascular effects. mdpi.comjanvier-labs.com
Research using SHRSP has been crucial in evaluating the therapeutic potential of clentiazem. Studies have examined its effects on neurological and histological disorders following a stroke. In salt-loaded SHRSP, oral administration of clentiazem for 28 days post-stroke was shown to reduce neurological symptoms and lessen histological damage to the brain and kidneys in a dose-dependent manner. nih.gov Even acute treatment immediately after a stroke for one week significantly improved neurological signs and cerebral histology. nih.gov Furthermore, clentiazem has been observed to ameliorate impaired learning ability in post-stroke SHRSP, suggesting a beneficial effect on cognitive deficits resulting from stroke. nih.gov
A key area of investigation in SHRSP models is cerebral ischemia. In one study, forebrain ischemia was induced in anesthetized SHRSP through bilateral carotid artery occlusion. ahajournals.org Pretreatment with clentiazem demonstrated significant protective effects on brain metabolism and function during ischemia and recirculation. ahajournals.org The compound lessened the reduction in cerebral blood flow during the ischemic event and mitigated postischemic hypoperfusion. ahajournals.org Two minutes after the start of ischemia, cerebral blood flow in control rats dropped to 4.8% of the preischemic level, whereas in clentiazem-treated rats, it was significantly higher at 14.1%. ahajournals.org This preservation of blood flow contributed to an accelerated recovery of high-energy phosphates and intracellular pH during recirculation. ahajournals.org
| Parameter | Condition | Control Group | Clentiazem-Treated Group |
|---|---|---|---|
| Cerebral Blood Flow (% of preischemic level) | During Ischemia (at 2 min) | 4.8 ± 1.4% | 14.1 ± 4.1% |
| Post-Recirculation (at 190 min) | 55.7 ± 11.5% | Significantly reduced hypoperfusion | |
| Metabolic Recovery | High-Energy Phosphates | Delayed Restoration | Accelerated Restoration |
| Intracellular pH | Delayed Amelioration | Significant Amelioration |
Models for Ischemic and Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a complex phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. nih.govnih.gov Animal and in vitro models are critical for studying the pathophysiology of I/R injury and for evaluating the protective effects of therapeutic agents like clentiazem. nih.govinstitutobeatrizyamada.com.br These models often involve inducing a temporary blockage of an artery supplying a specific organ, such as the heart, followed by reperfusion to mimic clinical scenarios like heart attacks and revascularization procedures. nih.govfrontiersin.org
The cardioprotective effects of clentiazem have been investigated in a model of global ischemia and reperfusion using isolated ferret hearts. nih.gov In this ex vivo model, hearts were subjected to 30 minutes of global ischemia followed by a period of reperfusion. nih.gov Key parameters, including intracellular Ca2+ concentration ([Ca2+]i) and the recovery of left ventricular developed pressure, were monitored using nuclear magnetic resonance. nih.gov
| Group | [Ca2+]i during Ischemia/Reperfusion | Recovery of Developed Pressure (Post-Reperfusion) |
|---|---|---|
| Drug-Free (Control) | Significant Increase | 63 ± 7% |
| Clentiazem Pretreatment | No Significant Change | 87 ± 8% |
| Clentiazem + Increased [Ca]o | Significant Increase | 60 ± 7% |
Pharmacokinetic Animal Models (e.g., rats, dogs)
Pharmacokinetic (PK) studies in animal models such as rats and dogs are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. aurigeneservices.commedwinpublishers.com These studies provide essential data on parameters like half-life, clearance, volume of distribution, and bioavailability, which are critical for predicting the compound's behavior in humans. aurigeneservices.com
The pharmacokinetics of clentiazem have been evaluated in both rats and dogs, revealing important species and sex-related differences. nih.gov Following oral administration of radiolabelled clentiazem, studies in rats showed sex-related differences in disposition and metabolism. nih.gov Male rats exhibited higher plasma levels of radioactivity and acidic metabolites compared to females, which was attributed to a higher conversion of clentiazem to these metabolites in the male rat liver and differences in renal clearance. nih.gov
In dogs, no such sex differences in pharmacokinetics were observed. nih.gov A study in a canine model of congestive heart failure (CHF), induced by rapid ventricular pacing, found that the condition significantly altered clentiazem's disposition. nih.gov In dogs with CHF, the area under the plasma concentration-time curve (AUC) was significantly increased, while the volume of distribution and total body clearance were reduced compared to control conditions. nih.gov Another study in anesthetized dogs compared the pharmacokinetics of clentiazem and diltiazem. nih.gov It found that clentiazem had a larger volume of distribution than diltiazem, although their elimination half-lives were similar. nih.gov This study also noted a significant retention of clentiazem in the myocardium during the elimination phase. nih.gov
| Model | Condition | Parameter | Value | Source |
|---|---|---|---|---|
| Dog | Congestive Heart Failure (CHF) vs. Control | AUC (μg·min·mL⁻¹) | 21.8 ± 1.4 (CHF) vs. 8.8 ± 1.6 (Control) | nih.gov |
| Volume of Distribution (L·kg⁻¹) | 0.2 ± 0.1 (CHF) vs. 0.9 ± 0.1 (Control) | |||
| Total Body Clearance (L·h⁻¹·kg⁻¹) | 0.7 ± 0.2 (CHF) vs. 1.9 ± 0.4 (Control) | |||
| Dog | Anesthetized, Comparison with Diltiazem | Volume of Distribution (L) | 33 ± 16 (Clentiazem) vs. 15 ± 9 (Diltiazem) | nih.gov |
| Elimination Half-life (t½β, min) | 55 ± 21 (Clentiazem) vs. 59 ± 23 (Diltiazem) | |||
| Rat | Oral Administration | Metabolism | Sex-related differences observed (higher conversion to acidic metabolites in males) | nih.gov |
Future Directions and Unexplored Academic Avenues
Elucidating Novel Molecular Targets beyond Calcium Channels
While the principal mechanism of clentiazem (B1222845) involves the inhibition of L-type voltage-gated calcium channels, the broader benzothiazepine (B8601423) class has demonstrated a range of biological activities, suggesting the potential for additional molecular targets. nih.govwikipedia.org The exploration of these non-canonical targets for clentiazem represents a significant avenue for future research.
Studies on various benzothiazepine derivatives have revealed activities such as anticancer, antimicrobial, anti-inflammatory, and CNS depressant effects, implying interactions with targets other than calcium channels. nih.govresearchgate.net For instance, certain derivatives have been investigated for their roles as calmodulin antagonists, ACE inhibitors, and antagonists at various G-protein coupled receptors. researchgate.netmdpi.com There is also evidence that some molecules can inhibit both sodium and calcium channels, opening new possibilities for treating conditions like neurogenic inflammation. elifesciences.org
Furthermore, research into drug repurposing has shown that diltiazem (B1670644), a close structural analog of clentiazem, possesses antimicrobial and antiviral properties, specifically against the Coxsackie B4 virus. researchgate.netresearchgate.net This finding strongly supports the rationale for investigating clentiazem and its derivatives against infectious disease targets. The identification of novel molecular interactions could expand the therapeutic utility of clentiazem into oncology, immunology, or infectious disease, areas where calcium homeostasis and related signaling pathways are increasingly recognized as important. nih.govnih.gov Future studies should, therefore, employ target deconvolution strategies and broad-based phenotypic screening to uncover these previously unknown mechanisms of action.
Design and Synthesis of Advanced Clentiazem Maleate (B1232345) Analogs with Enhanced Preclinical Profiles
The chemical scaffold of 1,5-benzothiazepine (B1259763) is a versatile backbone for medicinal chemistry, allowing for extensive structural modifications to fine-tune pharmacological properties. researchgate.netnih.gov A key future direction is the rational design and synthesis of novel clentiazem analogs with improved potency, selectivity, and pharmacokinetic profiles.
Research has already demonstrated the feasibility of creating advanced benzothiazepine derivatives. For example, RS-5773, a newer analog, was found to be significantly more potent and longer-acting than clentiazem in a preclinical model of angina. patsnap.com This highlights the potential for enhancing therapeutic efficacy through targeted chemical synthesis.
| Compound | Relative Potency vs. Diltiazem (AUC) | Relative Potency vs. Clentiazem (AUC) | Key Preclinical Finding |
|---|---|---|---|
| RS-5773 | 16x more potent | 7x more potent | Longer duration of action and greater suppression of ischemic ECG changes. |
| Clentiazem | More potent than diltiazem | - | Longer lasting action than diltiazem. nih.gov |
| Diltiazem | Reference | Reference | Standard benzothiazepine calcium channel blocker. researchgate.net |
Synthetic strategies are continuously evolving, with methods like microwave-assisted and ultrasound-aided synthesis offering rapid and high-yield production of benzothiazepine libraries. nih.gov These approaches facilitate the exploration of diverse chemical space. By modifying substitutions on the aromatic rings or altering the core heterocyclic structure, chemists can develop analogs with novel biological activities, including potent anticancer or antimicrobial effects. mdpi.comscirp.orgnih.gov Future work should focus on creating analogs with enhanced vasoselectivity, reduced cardiodepressant effects, or entirely new functions based on a deeper understanding of structure-activity relationships (SAR). nih.govcovenantuniversity.edu.ng
Applications of Advanced Computational Methods in Drug Discovery for Benzothiazepines
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of lead compounds. covenantuniversity.edu.ngmdpi.com The application of these advanced computational methods to the benzothiazepine class, including clentiazem, is a promising frontier for future research.
Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are being used to predict the binding of benzothiazepine derivatives to various biological targets and to rationalize their activities. nih.govcmu.ac.th For instance, in silico studies have been used to explore the potential of 1,5-benzothiazepine derivatives as inhibitors of targets as diverse as tyrosinase (for hyperpigmentation), H1N1 neuraminidase (for influenza), and various protein kinases implicated in cancer. mdpi.comacs.orgjapsonline.com
MD simulations can provide insights into the stability of ligand-receptor complexes over time, confirming binding modes predicted by docking studies. cmu.ac.thacs.org Pharmacophore modeling helps to identify the key chemical features required for biological activity, guiding the design of new, more potent compounds. japsonline.com These computational approaches reduce the time and cost associated with synthesizing and screening large numbers of compounds, allowing researchers to focus on the most promising candidates. mdpi.com
| Computational Method | Application in Benzothiazepine Research | Example Target/Study | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and orientation of a ligand in a receptor's active site. | Tyrosinase, H1N1 Neuraminidase, Zika Virus Helicase, Protein Kinases | mdpi.comacs.orgjapsonline.com |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Breast Cancer (MCF7) targets, Tyrosinase | cmu.ac.thacs.org |
| QSAR (Quantitative Structure-Activity Relationship) | Relates chemical structure to biological activity to predict the activity of new compounds. | Antimicrobial activity | researchgate.net |
| ADME Prediction | Predicts the absorption, distribution, metabolism, and excretion properties of a drug candidate. | Anticancer, Antiviral, and other drug discovery projects | cmu.ac.thjapsonline.com |
Future research should integrate these in silico tools more deeply into the clentiazem drug discovery pipeline to design next-generation analogs with high specificity for both canonical and novel molecular targets.
Exploration of Clentiazem Maleate in Emerging Preclinical Disease Models (e.g., fibrosis, specific organ protection)
While clentiazem is established for cardiovascular conditions, its pharmacological profile suggests potential utility in other complex diseases. researchgate.net A significant area for future academic inquiry is the evaluation of clentiazem in emerging preclinical models of diseases like organ fibrosis and for specific organ protection beyond its current applications.
Progressive organ fibrosis, characterized by excessive extracellular matrix deposition, is a final common pathway for many chronic diseases and is responsible for a substantial number of deaths worldwide, yet lacks curative therapies. nih.gov Given that pathways involving chronic injury, inflammation, and aberrant repair are central to both fibrosis and cardiovascular diseases like ischemia, exploring clentiazem in this context is a logical step. nih.govnih.gov Preclinical research has already shown that clentiazem may offer a cerebral protective effect during ischemic events, suggesting a role in mitigating organ damage.
Future studies could utilize advanced preclinical models, such as those generated from induced pluripotent stem cells (iPSCs) that can mimic progressive fibrosis in vitro, to screen for anti-fibrotic activity. nih.gov Furthermore, evaluating clentiazem in established animal models of cardiac, pulmonary, or renal fibrosis could uncover novel therapeutic applications. Studies in models of chronic heart failure have already begun to characterize the response to clentiazem in a diseased state, finding that while its negative inotropic effects were not worsened, its coronary vasodilator sensitivity was reduced. nih.gov This type of investigation in validated disease models is crucial for understanding its potential in new indications.
Methodological Innovations in Preclinical Pharmacological Assessment
The translation of preclinical findings to clinical success is a major challenge in drug development, partly due to the limitations of traditional assessment models. nih.gov Future research on this compound and its analogs will benefit from methodological innovations that provide more accurate and predictive preclinical data.
One area of innovation lies in the use of more sophisticated in vitro and ex vivo systems. The use of specific pathway inhibitors, such as the nitric oxide synthase inhibitor L-NAME or the cyclooxygenase inhibitor indomethacin, can help to dissect the precise pharmacological mechanisms of clentiazem in both healthy and diseased tissues. nih.gov The development of organ-on-a-chip and advanced 3D cell culture models, including those derived from human iPSCs, can better replicate the complex microenvironment of human organs compared to conventional 2D cell cultures or animal models. nih.govnih.gov
In analytical sciences, the continued development of high-performance liquid chromatography (HPLC) and related techniques allows for more precise quantification of the parent drug and its metabolites in various biological matrices. scienceopen.com These advanced analytical methods are crucial for detailed pharmacokinetic and pharmacodynamic studies, especially for a compound like clentiazem which exhibits nonlinear pharmacokinetics. Integrating these innovative methodologies into the preclinical evaluation of clentiazem will enhance the understanding of its pharmacological profile and improve the prediction of its clinical efficacy in both established and novel indications.
Q & A
Q. What are the standard protocols for synthesizing and characterizing Clentiazem maleate (TA-3090) in preclinical studies?
Methodological Answer:
- Synthesis : this compound is synthesized via stereoselective methods to ensure the (+)-(2S,3S) configuration. Key steps include benzothiazepine ring formation, acetylation, and salt formation with maleic acid .
- Characterization : Use HPLC for purity assessment (>98%), NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography for absolute stereochemistry. Thermal stability should be evaluated via DSC/TGA .
- Best Practice : Include comparative data for intermediates (e.g., enantiomeric ratios) in supplementary materials to streamline reproducibility .
Q. What experimental models are validated for studying this compound’s myocardial affinity?
Methodological Answer:
- In Vitro : Use isolated cardiomyocyte assays to measure calcium channel blockade (IC₅₀ values) under controlled pH and temperature. Validate with patch-clamp electrophysiology for L-type channel specificity .
- In Vivo : Rodent models (e.g., Langendorff perfused hearts) assess coronary vasodilation. Ensure statistical power via sample size calculations (n ≥ 8 per group) and control for variables like anesthesia type .
Q. How can researchers address solubility challenges in this compound formulations during pharmacokinetic studies?
Methodological Answer:
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes via phase-solubility diagrams.
- Analytical Validation : Use LC-MS/MS for plasma quantification, ensuring calibration curves cover expected ranges (e.g., 1–1000 ng/mL) with R² > 0.99 .
Advanced Research Questions
Q. How can discrepancies in this compound’s reported pharmacokinetic half-life (t₁/₂) across studies be resolved?
Methodological Answer:
- Data Harmonization : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., species differences, dosing regimens). Apply mixed-effects models to adjust for study heterogeneity .
- Replication Studies : Design cross-laboratory trials with standardized protocols (e.g., fixed sampling intervals, validated bioanalytical methods) .
Q. What strategies optimize microbial synthesis of this compound intermediates while maintaining enantiomeric purity?
Methodological Answer:
- Enzyme Engineering : Use directed evolution on E. coli expressing heterologous enzymes (e.g., ketoreductases) to improve stereoselectivity. Monitor reaction progress via chiral GC-MS .
- Process Optimization : Apply Design of Experiments (DoE) to variables like pH, temperature, and substrate feeding rates. Use Pareto charts to identify critical factors .
Q. How do researchers differentiate this compound’s primary pharmacological effects from off-target interactions in complex biological systems?
Methodological Answer:
- Systems Pharmacology : Integrate transcriptomic data (RNA-seq) with pathway analysis (e.g., KEGG) to map target engagement. Validate using CRISPR/Cas9 knockout models for suspected off-target receptors .
- Dose-Response Refinement : Use staggered dosing regimens and calculate Hill coefficients to distinguish primary vs. secondary effects .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
